Product packaging for Ormeloxifene(Cat. No.:CAS No. 51423-20-2)

Ormeloxifene

Cat. No.: B1196478
CAS No.: 51423-20-2
M. Wt: 457.6 g/mol
InChI Key: XZEUAXYWNKYKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ormeloxifene, also known as Centchroman, is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic properties . Its primary research value lies in its dual application in gynecological health and oncology. As a research tool, this compound is primarily used to study dysfunctional uterine bleeding (DUB) and abnormal uterine bleeding (AUB). Clinical studies have demonstrated its efficacy in significantly reducing menstrual blood loss, decreasing endometrial thickness, and increasing hemoglobin levels in subjects with AUB/DUB . Its mechanism in this context involves acting as an anti-estrogen on the endometrial lining, thereby inhibiting endometrial proliferation . In cancer research, this compound is investigated for its anti-tumor potential across various cancer types, including breast, cervical, and ovarian cancers . Its anticancer activity is multifaceted, involving the induction of apoptosis (evidenced by PARP cleavage), inhibition of cell proliferation, and suppression of key oncogenic pathways . Notably, recent studies show it effectively targets the Wnt/β-catenin signaling pathway, a key driver in cancer proliferation and metastasis . Treatment with this compound has been shown to repress epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, Vimentin, and matrix metalloproteinases (MMPs) . Furthermore, it causes cell cycle arrest at the G1-S phase, providing insight into its anti-proliferative effects . Its well-defined pharmacokinetics, including a long elimination half-life of approximately 7 days, and a favorable safety profile make it a promising candidate for preclinical investigation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35NO3 B1196478 Ormeloxifene CAS No. 51423-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860460
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51423-20-2
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action in Preclinical Models

Estrogen Receptor Modulation at the Molecular Level

As a member of the SERM class of compounds, ormeloxifene's primary mechanism involves its interaction with estrogen receptors (ERs), leading to tissue-specific agonist or antagonist effects patsnap.comnih.gov.

This compound interacts with both estrogen receptor subtypes, ERα and ERβ, though it demonstrates a notable preference for ERα. Competitive binding experiments using human recombinant receptors have shown that this compound has a higher relative binding affinity for ERα (8.8%) compared to ERβ (3%) nih.govnih.gov. This preferential binding is further quantified by its inhibition constant (Ki), which is lower for ERα (250 nM) than for ERβ (750 nM), indicating a higher binding affinity for the alpha subtype nih.gov.

Upon binding, this compound influences the receptor's ability to interact with estrogen response elements (EREs) on DNA. In uterine tissue extracts, this compound has been observed to promote the formation of ER-ERE complexes nih.gov. However, its metabolite, 7-hydroxy this compound, exhibits inhibitory effects on this complex formation, suggesting that the metabolite may be responsible for some of the compound's antagonistic actions by rendering the ER-ERE complexes transcriptionally less effective nih.gov. Unlike some other estrogen agonists and antagonists, this compound does not appear to compete with nonsteroidal estrogens like diethylstilbestrol or antagonists such as tamoxifen (B1202) or nafoxidene nih.gov.

Table 1: this compound Binding Affinity for Estrogen Receptor Subtypes

Receptor SubtypeRelative Binding Affinity (%)Inhibition Constant (Ki)
Estrogen Receptor α (ERα)8.8250 nM
Estrogen Receptor β (ERβ)3.0750 nM

This compound's classification as a SERM stems from its differential activity in various tissues nih.govdrugbank.com. It typically exhibits anti-estrogenic effects in the uterus and breast, while demonstrating estrogenic activity in other tissues such as the bone, vagina, cardiovascular system, and central nervous system drugbank.comijrcog.orgresearchgate.net.

Anti-estrogenic Effects: In the uterus, this compound's antagonistic action is central to its contraceptive effect. It inhibits the proliferation of endometrial cells, preventing the uterine lining from becoming receptive to blastocyst implantation patsnap.comdrugbank.com. This creates an asynchrony between the embryo and the endometrium, leading to implantation failure nih.gov. Studies in immature rats showed that this compound was associated with a smaller increase in uterine weight compared to estradiol nih.gov. In breast cancer models, its anti-estrogenic role is considered a key component of its potential anti-cancer activity nih.gov.

Estrogenic Effects: In transient co-transfection assays in COS-1 cells using an ERE-luciferase reporter construct, this compound showed an estrogenic response at the transcriptional level via ERα nih.gov. Its estrogenic effects on bone are thought to stimulate the formation of new bone mass nih.gov. Similarly, it has estrogenic activity in the vagina and the cardiovascular system drugbank.comijrcog.org.

This compound can modulate the expression of estrogen receptors themselves, further influencing tissue response. In a study on rats during the period of uterine receptivity, this compound treatment was found to suppress the mRNA expression of ERα on day 5 post-coitum nih.gov. It also caused a decrease in ERα protein levels on the morning of day 5 nih.gov. This inhibitory effect on ERα expression was observed in all endometrial compartments, including the luminal epithelium, glandular epithelium, and stroma nih.gov. Conversely, ERβ mRNA and protein expression remained very low throughout the pre-implantation period in both control and this compound-treated groups, with immunostaining being undetectable nih.gov. In human endometrial biopsies from women using this compound, the compound caused an increase in epithelial ER expression nih.gov.

Estrogen Receptor-Independent Signaling Pathway Modulation

Beyond its direct effects on estrogen receptors, this compound has been shown to modulate other critical intracellular signaling pathways involved in cell proliferation, survival, and differentiation.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade for cell growth and survival that is often dysregulated in cancer nih.gov. Preclinical studies have demonstrated that this compound can inhibit this pathway in various cancer cell lines.

In cervical cancer cells, this compound treatment led to a marked decrease in the expression levels of PI3K and the phosphorylated, active form of Akt (pAkt) researchgate.net. This downregulation of the PI3K/Akt pathway is a key mechanism for its anti-cancer effects in this context researchgate.net. Similarly, in ovarian cancer cells, this compound induces autophagy-associated cell death, which is accompanied by a concomitant inhibition of the Akt/mTOR axis nih.gov. The anti-proliferative effect of this compound has also been reported to involve the modulation of the PI3K/mTOR pathway in head and neck squamous cell carcinoma cells researchgate.net.

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Components in Cancer Cells

Cancer TypePathway ComponentEffect of this compound
Cervical CancerPI3KDecreased expression
Cervical CancerpAkt (phosphorylated Akt)Decreased expression
Ovarian CancerAkt/mTOR axisInhibition
Head and Neck Squamous Cell CarcinomaPI3K/mTOR pathwayModulation/Inhibition

The Wnt/β-catenin signaling pathway plays a significant role in embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to various cancers nih.govmdpi.com. This compound has been identified as an inhibitor of this pathway.

Molecular modeling studies suggest that this compound can dock with β-catenin, the central effector of the pathway nih.gov. Experimental evidence supports this, showing that this compound treatment effectively inhibits the protein levels and mRNA expression of total β-catenin in human hepatocellular carcinoma (HCC) cells researchgate.netutrgv.edu. Furthermore, it reduces the nuclear translocation of β-catenin, a critical step for its function as a transcriptional co-activator researchgate.netutrgv.edu. In prostate cancer cells, this compound treatment resulted in decreased expression of nuclear β-catenin and a corresponding increase in its cytoplasmic expression, effectively sequestering it from its site of action researchgate.net. This disruption of Wnt/β-catenin signaling is a key mechanism behind this compound's observed anticancer effects against HCC and prostate cancer researchgate.netutrgv.edu.

Sonic Hedgehog (SHH) Signaling Pathway Inhibition

In preclinical investigations, this compound has been identified as a potent inhibitor of the Sonic Hedgehog (SHH) signaling pathway, a critical network for cellular growth and differentiation. One study demonstrated that this compound's anticancer activity is partly achieved through the downregulation of the SHH ligand itself. This action initiates a cascade of inhibitory effects on key downstream components of the pathway. The targets suppressed by this compound include Smoothened (SMO), Patched (PTCH1/2), and the glioma-associated oncogene homolog (Gli-1) transcription factor, which is a principal effector of SHH signaling.

AMPKα Signaling Pathway Modulation

Based on available preclinical data, the modulation of the AMP-activated protein kinase alpha (AMPKα) signaling pathway is not prominently documented as a primary molecular mechanism of this compound. While this compound's effects on numerous other signaling cascades have been investigated, its direct interaction with or modulation of the AMPKα pathway is not substantially detailed in the current body of scientific literature.

Other Identified Molecular Targets and Their Interactions (e.g., NF-κB, MTA1)

This compound interacts with several other significant molecular targets, extending its mechanism of action beyond primary hormonal pathways.

Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the NF-κB signaling pathway. This inhibition occurs as a downstream consequence of its suppression of the Sonic Hedgehog (SHH) pathway. Additionally, as a selective estrogen receptor modulator (SERM), this compound's binding to the estrogen receptor (ER) can lead to a decrease in NF-κB's DNA-binding activity. This action subsequently inhibits NF-κB-mediated transcription of target genes, such as those encoding inflammatory cytokines.

Metastasis-Associated Protein 1 (MTA1): The interaction between this compound and MTA1 is understood to be indirect, mediated through the estrogen receptor. The estrogen receptor is essential for the transcriptional regulation mediated by MTA1. By modulating the estrogen receptor, this compound can interfere with MTA1's role in gene expression, which is often implicated in cancer progression and metastasis.

Cellular Process Regulation

Cell Cycle Progression Modulation

This compound exerts significant control over cellular proliferation by directly intervening in the cell cycle. Its primary effect is to halt the progression of cells through specific checkpoints, thereby preventing uncontrolled division.

A consistent finding across multiple preclinical studies is this compound's ability to induce cell cycle arrest, predominantly in the G0/G1 phase. This effect has been observed in a variety of cancer cell lines, including prostate, chronic myeloid leukemia, and endometrial cancer cells researchgate.netresearchgate.netnih.gov. By arresting cells in this resting or early growth phase, this compound prevents them from entering the S phase, where DNA synthesis occurs.

Furthermore, some studies have specifically identified the G1-S transition as a key checkpoint targeted by this compound. In cervical cancer cell models, treatment with this compound and its analogue, Br-ORM, resulted in a blockage of cell cycle progression at the G1-S boundary researchgate.netacs.org. This arrest prevents damaged or unwanted cells from replicating their DNA, a critical step in halting proliferation.

Cell Line TypePhase of ArrestReference
Prostate Cancer (PC3)G0–G1 researchgate.net
Chronic Myeloid Leukemia (K562)G0–G1 researchgate.net
Endometrial Cancer (Ishikawa)G0/G1 nih.gov
Cervical Cancer (Caski, SiHa)G1-S Transition researchgate.net
Breast Cancer (MCF-7, MDA MB-231)G0/G1 e-century.us

The mechanism underlying this compound-induced cell cycle arrest involves the precise modulation of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). These proteins form complexes that drive the cell through the various phases of its cycle.

This compound has been shown to inhibit the activity of the Cyclin D1-CDK4 complex researchgate.netutrgv.edu. Cyclin D1 and its partner CDK4 are crucial for progression through the G1 phase. By inhibiting these proteins, this compound effectively puts a brake on the cell cycle machinery. In studies on prostate cancer cells, this compound treatment led to a marked inhibition of both Cyclin D1 and CDK4 utrgv.edu.

Similarly, the Cyclin E-CDK2 complex, which governs the transition from the G1 to the S phase, is another primary target. Research on cervical cancer cells demonstrated that this compound significantly decreased the expression of both Cyclin E and its catalytic partner, CDK2 researchgate.netresearchgate.net. This reduction prevents the phosphorylation of target proteins required for the initiation of DNA synthesis.

In addition to suppressing pro-proliferative cyclins and CDKs, this compound also induces the expression of CDK inhibitors. Specifically, it upregulates p21 and p27, which are proteins that bind to and inhibit the activity of CDK complexes, thereby reinforcing the cell cycle arrest researchgate.netutrgv.edu.

Target ProteinEffect of this compoundAssociated Cell Cycle PhaseReference
Cyclin D1Inhibition/DownregulationG1 researchgate.netutrgv.edu
CDK4InhibitionG1 researchgate.netutrgv.edu
Cyclin EDecreased ExpressionG1-S Transition researchgate.net
CDK2Decreased ExpressionG1-S Transition researchgate.net
p21Induction/UpregulationG1 Arrest researchgate.netutrgv.edu
p27Induction/UpregulationG1 Arrest researchgate.netutrgv.edu
Modulation of Cell Cycle Regulatory Proteins (e.g., p21, p27, p53, c-myc)

This compound has been shown to influence the expression of key proteins that regulate the cell cycle, leading to cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov This effect is correlated with the enhanced expression of cyclin-dependent kinase (CDK) inhibitors p21Waf1/Cip1 and p27Kip1. nih.govnih.gov Studies have demonstrated that this compound treatment leads to the upregulation of p21 and p27 in prostate, ovarian, and breast cancer cells. nih.govnih.gov For instance, in prostate cancer cells, this compound induced cell cycle arrest in the G0-G1 phase through the induction of p21 and p27. nih.gov Similarly, in ovarian cancer cells, this compound treatment increased the expression of p21 and p27. nih.govnih.gov This upregulation of p21 has been observed in both p53-positive (MCF-7) and p53-negative (MDA-MB-231) breast cancer cell lines, suggesting that this compound can induce cell cycle arrest through both p53-dependent and independent pathways. nih.gov

Furthermore, this compound's impact on the cell cycle is also mediated by its modulation of p53 and c-myc. In ovarian cancer cells, this compound treatment was found to increase the phosphorylation of p53. nih.govnih.govresearchgate.net In triple-negative breast cancer cells, a combination treatment including this compound was effective in upregulating the expression of p53 and p21. explorationpub.com Conversely, this compound has been shown to inhibit the expression of the proto-oncogene c-myc. In chronic myeloid leukemia cells (K562), this compound was found to inhibit c-myc expression, contributing to the inhibition of cell proliferation. nih.gov

ProteinEffect of this compoundCancer ModelReference
p21Upregulation/InductionProstate, Ovarian, Breast, Cervical, Triple-Negative Breast Cancer nih.govnih.govnih.govexplorationpub.comresearchgate.net
p27Upregulation/InductionProstate, Ovarian, Head and Neck Cancer nih.govnih.govnih.gov
p53Increased Phosphorylation/UpregulationOvarian, Triple-Negative Breast Cancer nih.govnih.govresearchgate.netexplorationpub.com
c-mycInhibition of ExpressionChronic Myeloid Leukemia nih.gov

Apoptosis Induction Pathways

This compound's anti-cancer activity is significantly attributed to its ability to induce programmed cell death, or apoptosis, through multiple interconnected pathways.

A primary mechanism by which this compound induces apoptosis is through the activation of caspases, a family of proteases essential for programmed cell death. nih.gov Studies have shown that this compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3. nih.gov In human endometrial cancer cells, the apoptotic process initiated by this compound was found to be inhibited by a pan-caspase inhibitor, z-VAD-fmk, confirming the caspase-dependent nature of the apoptosis. nih.gov Similarly, in human breast cancer cells (MCF-7 and MDA-MB-231), this compound was reported to induce caspase-dependent apoptosis. e-century.us The activation of caspase 3 has also been observed in head and neck squamous cell carcinoma (HNSCC) cell lines following this compound treatment. nih.gov

This compound has been demonstrated to induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm). nih.gov A loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. In breast cancer cell lines, this compound was found to depolarize the mitochondrial membrane potential at very low concentrations. nih.gov This effect has also been observed in ovarian cancer cells, where this compound treatment led to a significant decrease in mitochondrial membrane potential in a time and dose-dependent manner. researchgate.net This disruption of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. This compound treatment has been consistently shown to induce PARP cleavage in various cancer cell lines. nih.govnih.gov In human endometrial cancer cells, PARP cleavage was clearly observed following treatment with this compound. nih.gov Furthermore, a novel analogue of this compound, Bromo-ormeloxifene, also demonstrated increased apoptosis accompanied by enhanced PARP protein cleavage in cervical cancer cells. aacrjournals.orgutrgv.edu This cleavage of PARP is indicative of the execution phase of apoptosis and serves as a reliable marker for this compound-induced cell death.

Pathway/MarkerEffect of this compoundCancer ModelReference
Caspase ActivationActivation of Caspase-3 and Caspase-9Endometrial, Breast, Head and Neck Cancer nih.govnih.gove-century.us
Mitochondrial Membrane PotentialDepolarization/DecreaseBreast, Ovarian Cancer nih.govresearchgate.net
PARP CleavageInductionEndometrial, Cervical Cancer nih.govnih.govaacrjournals.orgutrgv.edu

Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound has also been found to inhibit the epithelial-mesenchymal transition (EMT), a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is crucial for cancer invasion and metastasis.

A key event in EMT is the "cadherin switch," which involves the downregulation of E-cadherin and the upregulation of N-cadherin. This compound has been shown to reverse this switch. In prostate cancer cells, this compound treatment induced the expression of E-cadherin while inhibiting the expression of N-cadherin. aacrjournals.org A similar effect was observed with a brominated analogue of this compound in cervical cancer cells, where it upregulated E-cadherin and repressed N-cadherin expression. nih.govresearchgate.net By modulating the expression of these critical adhesion molecules, this compound can inhibit the migratory and invasive potential of cancer cells, thereby suppressing metastasis. nih.govaacrjournals.org

Adhesion MoleculeEffect of this compoundCancer ModelReference
E-cadherinUpregulation/InductionProstate, Cervical Cancer nih.govaacrjournals.orgresearchgate.net
N-cadherinDownregulation/RepressionProstate, Cervical Cancer nih.govnih.govaacrjournals.orgresearchgate.net
Modulation of Transcription Factors (e.g., Snail, Slug, Vimentin)

This compound has been shown to modulate key transcription factors involved in the epithelial-mesenchymal transition (EMT), a critical process in cell motility and invasion. In preclinical models, treatment with this compound has resulted in the marked inhibition of N-cadherin and Snail expression in prostate cancer cells. Concurrently, it has been observed to induce the expression of E-cadherin in certain prostate cancer cell lines.

Further investigations using breast cancer cell lines have demonstrated that this compound can inhibit the expression of transcription factors Snail and Slug. Additionally, it has been shown to suppress the expression of vimentin, a key mesenchymal marker that plays a role in metastasis. In studies involving a brominated analogue of this compound, Br-ORM, researchers observed a significant repression of N-cadherin, Vimentin, and Snail expression in cervical cancer cells. This analogue also demonstrated the ability to reduce the expression of Slug. These findings collectively suggest that this compound and its derivatives can interfere with the EMT process by downregulating critical transcription factors that promote a mesenchymal phenotype.

Below is a summary of the observed effects of this compound and its analogue on key EMT transcription factors in different cancer cell lines.

Cell Line TypeCompoundTranscription FactorObserved Effect
Prostate CancerThis compoundSnailRepression
Prostate CancerThis compoundN-cadherinRepression
Prostate CancerThis compoundE-cadherinInduction
Breast CancerThis compoundSnailInhibition
Breast CancerThis compoundSlugInhibition
Breast CancerThis compoundVimentinSuppression
Cervical CancerBr-ORMSnailRepression
Cervical CancerBr-ORMSlugRepression
Cervical CancerBr-ORMVimentinRepression
Cervical CancerBr-ORMN-cadherinRepression
Matrix Metalloproteinase (MMP) Activity Modulation

The modulation of matrix metalloproteinase (MMP) activity is another significant aspect of this compound's molecular action observed in preclinical studies. MMPs are enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis.

In prostate cancer cells, treatment with this compound has been shown to affect the expression of MMP-2 and MMP-3. Similarly, in cervical cancer models, a brominated analogue of this compound, Br-ORM, has demonstrated the ability to repress the expression of MMP-2 and MMP-9. This suggests that this compound can potentially hinder the breakdown of the extracellular matrix, a crucial step in tumor progression.

The table below details the preclinical findings on the modulation of specific MMPs by this compound and its analogue.

Cancer ModelCompoundMMP AffectedEffect
Prostate CancerThis compoundMMP-2, MMP-3Modulation of Expression
Cervical CancerBr-ORMMMP-2, MMP-9Repression of Expression

Antioxidant Activity Investigations in Vitro

In vitro studies have been conducted to evaluate the antioxidant potential of this compound. ijbcp.com These investigations have utilized assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) synthase assay to determine its free radical scavenging capabilities. ijbcp.comijbcp.com

The results from these studies indicate that this compound possesses significant antioxidant activity. ijbcp.com The free radical scavenging activity was observed to be concentration-dependent, with higher concentrations of this compound exhibiting increased scavenging effects in the DPPH assay. ijbcp.comijbcp.com For instance, at a concentration of 100µg/ml, this compound showed a 22% free radical scavenging activity, which increased to 27% at a concentration of 1000µg/ml in the DPPH assay. ijbcp.comijbcp.com In the NO synthase assay, the scavenging activity was 3% at 100µg/ml and rose to 11% at 1000µg/ml. ijbcp.comijbcp.com These findings suggest that this compound is a potent antioxidant in in vitro settings. ijbcp.comijbcp.com

The following table summarizes the in vitro antioxidant activity of this compound at different concentrations.

AssayConcentration (µg/ml)Free Radical Scavenging Activity (%)
DPPH Assay10022
DPPH Assay100027
NO Synthase Assay1003
NO Synthase Assay100011

Gene Expression Profiling and Proteomic Analysis in Response to this compound

Gene expression and proteomic analyses have provided broader insights into the cellular response to this compound. In chronic myeloid leukemia cells, proteomic analysis using 2-D gel electrophoresis and mass spectrometry revealed that a significant percentage of differentially expressed proteins following this compound treatment were involved in apoptosis and cell-cycle pathways. This study also highlighted this compound's ability to upregulate p21 expression and inhibit c-myc expression.

In cervical cancer cells, this compound has been found to significantly decrease the expression of Cyclin E and Cdk2, while increasing the expression of p21. Furthermore, it has been shown to modulate the PI3K/Akt cell survival pathway.

MicroRNA sequencing analysis in rat uterine tissue identified 168 differentially expressed miRNAs in response to this compound. Notably, miR-140 expression was elevated. Subsequent investigations confirmed that this compound treatment led to the upregulation of miR-140 and a corresponding downregulation of its target, insulin-like growth factor 1 receptor (IGF1R), as well as the downstream effectors integrin β3 and FAK.

In Vitro Cell Culture Studies

In vitro studies using various cancer cell lines have been fundamental in characterizing the direct effects of this compound on cancer cell behavior and identifying the signaling pathways it modulates.

The antiproliferative effects of this compound and its derivatives have been extensively evaluated using tetrazolium-based colorimetric assays like MTT and MTS, which measure cell viability by assessing mitochondrial metabolic activity.

In human cervical cancer cell lines, this compound treatment has been shown to significantly inhibit cell proliferation. e-century.us Studies on HeLa cells demonstrated a dose-dependent decrease in cell viability after 48 hours of treatment. e-century.us Similarly, an MTS assay performed on CaSki and SiHa cervical cancer cells treated with a brominated analogue of this compound, Br-ORM, also showed suppressed cell viability in a dose-dependent manner, with an IC50 (half-maximal inhibitory concentration) between 15–20 μM. acs.org

The effect has also been observed in pancreatic ductal adenocarcinoma (PDAC) cells. This compound was found to have an anticancer effect on all tested PDAC cell lines, including BxPC-3, Panc-1, AsPC-1, MiaPaca, and HPAF-II. aacrjournals.org Real-time cell analysis using the xCELLigence system confirmed these findings, showing that this compound significantly reduced the baseline cell index, which is proportional to the number of viable cells. aacrjournals.orgnih.gov Nanoformulations of this compound, such as those using Pluronic polymers or poly(lactic-co-glycolic acid) (PLGA), have exhibited enhanced cytotoxic effects compared to free this compound in pancreatic and cervical cancer cells, attributed to greater cellular uptake of the nanoformulations. acs.orgdovepress.com

In prostate cancer (PrCa) cells (PC3 and DU145), MTS assays revealed that this compound treatment reduced cell viability in a dose-dependent fashion. nih.gov These results were further substantiated by real-time growth kinetic assays, which demonstrated a dose-dependent reduction in the cell index. nih.govdovepress.com

Cell Line(s)Cancer TypeAssayKey FindingCitation(s)
HeLaCervicalMTTSignificantly decreased cell viability at 10 and 20 μM. e-century.us
CaSki, SiHaCervicalMTSBr-ORM suppressed viability with an IC50 of 15-20 μM. acs.org
Caski, SiHaCervicalMTS, xCELLigencePLGA-ORM nanoformulation showed enhanced anti-proliferative efficacy compared to free this compound. dovepress.com
BxPC-3, Panc-1, AsPC-1, MiaPaca, HPAF-IIPancreaticMTT, xCELLigenceThis compound treatment suppressed tumorigenic features and reduced the baseline cell index. aacrjournals.org
MiaPaCa, HPAF-IIPancreaticCell Proliferation AssayPluronic-ormeloxifene nanoformulations decreased cellular proliferation. acs.org
PC3, DU145ProstateMTS, xCELLigenceDose-dependent reduction in cell viability and cell index. nih.gov

Colony formation assays, which assess the ability of a single cell to undergo unlimited division and form a colony, have been used to determine the long-term inhibitory effects of this compound on cancer cell survival.

Studies have consistently shown that this compound and its nanoformulations significantly inhibit the clonogenic potential of various cancer cells. In pancreatic cancer, this compound treatment resulted in a decreased number of colonies in BxPC-3, Panc-1, AsPC-1, MiaPaca, and HPAF-II cells. aacrjournals.org Nanoformulations of this compound, including PLGA-based and Pluronic polymer-based nanoparticles, demonstrated a greater inhibitory effect on the clonogenicity of pancreatic and cervical cancer cell lines when compared to the free drug. acs.orgdovepress.comnih.gov

Similar results were observed in prostate cancer cells. This compound treatment inhibited the clonogenic potential of PC3, DU145, and C4-2 cells in a dose-dependent manner. nih.gov In cervical cancer, both this compound and its analogue, Br-ORM, effectively reduced the colony-forming ability of CaSki and SiHa cells. acs.orguthsc.edu

Cell Line(s)Cancer TypeTreatmentKey FindingCitation(s)
MiaPaCaPancreaticThis compound Nanoformulations (ORMNFs)ORMNFs significantly inhibited clonogenicity compared to free this compound. acs.org
BxPC-3, Panc-1, AsPC-1, MiaPaca, HPAF-IIPancreaticThis compoundInhibited the clonogenic potential as evidenced by a decreased number of colonies. aacrjournals.org
Various Pancreatic Cancer CellsPancreaticPLGA-ORM NPsInhibited the ability of cells to form colonies. nih.gov
PC3, DU145, C4-2ProstateThis compoundInhibited clonogenic potential in a dose-dependent manner. nih.gov
CaSki, SiHaCervicalBr-ORMSuppressed the clonogenic potential of cervical cancer cells. acs.org
Caski, SiHaCervicalPLGA-ORMPLGA-ORM had a more dramatic inhibitory effect on clonogenic potential than free this compound. dovepress.com

The potential of this compound to inhibit metastasis has been investigated through assays that measure cell migration and invasion, critical steps in the metastatic cascade. These methods include the wound healing assay, which measures the collective migration of a sheet of cells, and transwell-based assays (e.g., Boyden chamber, Matrigel invasion assay) that assess the movement of cells through a membrane, with or without an extracellular matrix barrier. nih.govucsf.edufrontiersin.org

In pancreatic cancer cells, this compound was found to inhibit cellular motility and invasion. aacrjournals.org The inhibition of migratory ability was demonstrated using wound-healing assays, while the reduction in invasion was shown via Matrigel invasion assays. aacrjournals.orgresearchgate.net These results were further confirmed using the xCELLigence system, which provides real-time monitoring of cell migration and invasion. aacrjournals.org

Studies in prostate cancer have also shown that this compound effectively inhibits the metastatic potential of cancer cells. aacrjournals.org Using Boyden chamber assays, this compound treatment was shown to inhibit both the invasion (through a Matrigel-coated membrane) and migration of PC3 and C4-2 cells. aacrjournals.org The xCELLigence system corroborated these findings, showing a dose-dependent decrease in real-time invasion and migration of PC3 cells following this compound treatment. aacrjournals.org Furthermore, mechanistic investigations revealed that this compound's inhibitory effects on migration and invasion are linked to the suppression of the epithelial-to-mesenchymal transition (EMT) process. nih.gov

Cell Line(s)Cancer TypeAssay(s)Key FindingCitation(s)
PDAC cells (BxPC-3, etc.)PancreaticWound Healing, Matrigel Invasion, xCELLigenceThis compound inhibited cellular motility, migration, and invasion. aacrjournals.orgresearchgate.net
PC3, C4-2ProstateBoyden Chamber (Migration & Invasion), xCELLigenceThis compound treatment effectively inhibited both invasion and migration. aacrjournals.org

To understand the molecular interactions of this compound, receptor binding and reporter gene assays have been employed. These assays help determine the affinity of a compound for specific receptors and its subsequent effect on gene transcription.

A study investigating the interaction of this compound with estrogen receptor (ER) subtypes α and β used competitive binding experiments with human recombinant receptors. The results showed that this compound interacts with both ER subtypes, but with a higher relative binding affinity and selectivity for ERα (8.8%) compared to ERβ (3%). The inhibitory constant (Ki), which reflects binding affinity, was lower for ERα (250 nM) than for ERβ (750 nM), indicating a stronger affinity for ERα. nih.gov

Transient co-transfection assays in COS-1 cells using an estrogen response element (ERE)-luciferase reporter construct were performed to assess transcriptional activation. These experiments revealed that this compound itself exhibited an estrogenic response at ERα at the transcriptional level. nih.gov In contrast, its 7-hydroxy derivative was found to be a potent antiestrogen. nih.gov

In pancreatic cancer cells (BxPC-3 and Panc-1), a dual-luciferase reporter assay was used to investigate the effect of this compound on the transcriptional activity of Gli-1 and NF-κB, key components of the Sonic Hedgehog (SHH) and NF-κB signaling pathways, respectively. The study found that this compound treatment inhibited the transcriptional activity of these oncogenic factors. aacrjournals.org

Assay TypeSystem/Cell LineTargetKey FindingCitation(s)
Competitive Receptor BindingHuman recombinant ERα, ERβERα, ERβThis compound binds to both ERα and ERβ, with higher affinity for ERα (Ki = 250 nM vs. 750 nM for ERβ). nih.gov
Reporter Gene Assay (ERE-luciferase)COS-1 cellsEstrogen Response Element (ERE)This compound showed an estrogenic response, while its 7-hydroxy derivative was a potent antiestrogen. nih.gov
Dual-Luciferase Reporter AssayBxPC-3, Panc-1 cellsGli-1, NF-κBThis compound inhibited the transcriptional activity of Gli-1 and NF-κB. aacrjournals.org

For this compound to exert its intracellular effects, it must be efficiently taken up by target cells. The development of nanoformulations aims to improve this process. Cellular uptake studies, often using fluorescence microscopy, flow cytometry, and transmission electron microscopy (TEM), have been conducted to evaluate and quantify the internalization of this compound nanoformulations.

Studies on poly(lactic-co-glycolic acid) (PLGA)-based this compound nanoparticles (PLGA-ORM NPs) have demonstrated their efficient uptake into cancer cells. nih.govnih.gov To visualize uptake, PLGA-ORM NPs were co-loaded with a fluorescent dye (6-coumarin), and confocal microscopy showed that the nanoparticles efficiently internalized and were distributed within HPAF-II pancreatic cancer cells. nih.gov These studies also suggest that PLGA-ORM NPs can escape lysosomal degradation, allowing for effective endosomal release of the drug into the cytosol. nih.govnih.gov

In cervical cancer cell lines (Caski and SiHa), the uptake of PLGA-ORM was found to be dose, time, and energy-dependent, occurring through endocytosis-mediated pathways. uthsc.eduaacrjournals.org Similarly, nanoformulations developed using Pluronic polymers (F127 and F68) also showed enhanced cellular uptake in pancreatic cancer cells, leading to greater intracellular availability of this compound and consequently improved anticancer activity compared to the free drug. acs.org

Animal Model Studies for Mechanism Elucidation

In vivo animal models, primarily xenograft models where human cancer cells are implanted into immunocompromised mice, are crucial for validating in vitro findings and understanding the mechanistic effects of this compound in a complex biological system.

In a prostate cancer xenograft model, administration of this compound led to a significant regression in tumor growth. nih.gov Crucially, immunohistochemical analysis of the excised tumor tissues confirmed the molecular effects observed in vitro. These effects included the inhibition of the Wnt/β-catenin signaling pathway and the suppression of proteins involved in the epithelial-to-mesenchymal transition (EMT), such as N-cadherin, Slug, and Snail. nih.gov

For pancreatic cancer, a BxPC-3 xenograft mouse model was used to evaluate a PLGA-ormeloxifene nanoparticle formulation. The results showed that the nanoformulation suppressed pancreatic tumor growth by inhibiting Akt phosphorylation and reducing the expression of several key proteins involved in cancer progression, including MUC1, HER2, PCNA, CK19, and CD31. nih.govnih.gov Another study in a pancreatic cancer model demonstrated that this compound inhibits the Sonic Hedgehog (SHH) signaling pathway. aacrjournals.org

In an orthotopic mouse model of cervical cancer, a brominated analogue of this compound (Br-ORM) was shown to inhibit tumor growth. Analysis of the excised xenograft tumors revealed a downregulation of β-catenin and other EMT-related markers, corroborating the in vitro mechanistic findings. acs.org Similarly, a PLGA-ormeloxifene nanoformulation showed improved inhibitory effects on tumor growth compared to free this compound in a cervical cancer mouse model. uthsc.edu

Studies in rat models have also provided mechanistic insights. In a monocrotaline-induced pulmonary hypertension model, this compound treatment was found to improve the NOX4/HO-1 axis and had a positive effect on mitochondrial biogenesis. researchgate.net

Preclinical Pharmacological Investigations

Xenograft Models in Oncology Research

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research, providing a means to evaluate the in vivo efficacy of potential anticancer agents. The following sections detail the investigation of ormeloxifene in various cancer-specific xenograft models.

Early clinical observations noted that this compound demonstrated therapeutic potential in patients with advanced breast cancer. utrgv.edu Subsequent preclinical studies using xenograft models have sought to elucidate the mechanisms and efficacy of this compound in a more controlled setting. In vivo studies have examined the effect of this compound in models such as the 7,12-dimethylbenz-[a]anthracene (DMBA)-induced rat mammary tumor model. altogenlabs.com Research has shown that this compound can inhibit the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. altogenlabs.com

Breast Cancer Xenograft Model Research Findings
Model System 7,12-dimethylbenz-[a]anthracene (DMBA)-induced rat mammary tumor model
Cell Lines Investigated MCF-7 (ER+), MDA-MB-231 (ER-) altogenlabs.com
Key Findings This compound inhibited cell proliferation in both ER+ and ER- cell lines. altogenlabs.com It was observed to be more effective against ER(+) MCF-7 cells. altogenlabs.com The compound was found to induce apoptosis at low concentrations by depolarizing the mitochondrial membrane potential. altogenlabs.com

The efficacy of this compound has been evaluated in xenograft models of prostate cancer, particularly those representing advanced, hormone-refractory stages of the disease. In these studies, athymic nude mice are typically used as hosts for the subcutaneous implantation of human prostate cancer cells.

Research has demonstrated that this compound can significantly regress prostate tumor growth in xenograft mouse models. mdpi.commdpi.com These effects are linked to its ability to inhibit key signaling pathways involved in tumor progression and metastasis, such as the Wnt/β-catenin pathway and the epithelial-to-mesenchymal transition (EMT) process. mdpi.com In a xenograft model using PC3 cells, intraperitoneal administration of this compound led to a significant reduction in tumor growth. mdpi.commdpi.com Further investigations in xenograft models derived from C4-2 cells, which are androgen-refractory but androgen receptor (AR) positive, showed that this compound could inhibit tumor growth by repressing β-catenin-mediated activation of AR signaling. researchgate.net

Prostate Cancer Xenograft Model Research Findings
Model System Athymic nude mice with subcutaneous xenografts mdpi.commdpi.com
Cell Lines Investigated PC3 (androgen-refractory) mdpi.commdpi.commdpi.com, DU145 (androgen-refractory) mdpi.com, C4-2 (androgen-refractory, AR-positive) researchgate.net
Key Findings - Significantly regressed prostate tumor growth. mdpi.commdpi.com - Inhibited epithelial-to-mesenchymal transition (EMT). mdpi.com - Degraded β-catenin and inhibited its transcriptional activity. mdpi.commdpi.com - Inhibited androgen receptor (AR) signaling in androgen-refractory models. researchgate.net - Decreased both cytoplasmic and nuclear β-catenin expression in excised tumor tissues. mdpi.commdpi.com

This compound has been investigated for its therapeutic potential in ovarian cancer, with a particular focus on cisplatin-resistant strains, which represent a significant clinical challenge. Preclinical murine xenograft models have been utilized to assess its anti-tumor and anti-metastatic effects.

In a xenograft model using cisplatin-resistant A2780-CP cells, this compound treatment resulted in a significant reduction in tumorigenesis and metastasis. utrgv.eduresearchgate.net Mice treated with this compound showed a marked decrease in the number of tumors and metastases compared to the vehicle-treated control group. These in vivo findings are supported by in vitro data showing that this compound inhibits cell growth and induces apoptosis in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. utrgv.edu The molecular mechanisms implicated include the modulation of cell cycle proteins and the induction of the intrinsic apoptotic pathway. researchgate.net

Ovarian Cancer Xenograft Model Research Findings
Model System Preclinical murine ovarian cancer xenograft model utrgv.edu
Cell Lines Investigated A2780-CP (cisplatin-resistant) utrgv.edu, A2780 (cisplatin-sensitive) researchgate.net, SKOV-3 (cisplatin-resistant) researchgate.net
Key Findings - Significantly reduced tumorigenesis and metastasis in a cisplatin-resistant xenograft model. utrgv.eduresearchgate.net - Inhibited the growth of both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells. utrgv.edu - Induced apoptosis and modulated cell cycle regulatory proteins. utrgv.eduresearchgate.net - Decreased Akt phosphorylation and increased p53 phosphorylation. utrgv.eduresearchgate.net

The anticancer activity of this compound and its derivatives has been explored in orthotopic xenograft models of cervical cancer. These models, which involve implanting cancer cells directly into the cervix of immunodeficient mice, more closely mimic the natural tumor microenvironment.

Cervical Cancer Xenograft Model Research Findings
Model System Orthotopic cervical cancer xenograft mouse model
Cell Lines Investigated CaSki (HPV-16 positive), SiHa (HPV-16 positive)
Key Findings - This compound: Showed a marked reduction in tumor volume and weight and increased overall life expectancy. - Bromo-ormeloxifene (Br-ORM): Effectively inhibited tumor growth. Repressed epithelial-mesenchymal transition (EMT) by downregulating β-catenin, Vimentin, Snail, N-cadherin, MMP-2, and MMP-9, while upregulating E-cadherin.

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma that contributes to chemoresistance. Xenograft models have been instrumental in investigating therapies that can modulate this tumor microenvironment.

This compound has been shown to possess anti-tumorigenic effects in pancreatic cancer xenograft models, both alone and in combination with standard chemotherapy agents like gemcitabine. In a xenograft model using BxPC-3 cells, this compound treatment disrupted the fibrotic stroma of the tumors and inhibited proliferating stellate and myeloid cells. When combined with gemcitabine, this compound significantly decreased tumor size and inhibited metastasis. The underlying mechanism involves the downregulation of the Sonic hedgehog (SHH) signaling pathway. Nanoformulations of this compound, such as PLGA-ORM NPs, have also demonstrated remarkable anti-cancer potential in xenograft models, leading to suppressed tumor growth and increased animal survival.

Pancreatic Cancer Xenograft Model Research Findings
Model System Subcutaneous and intraperitoneal murine xenograft models
Cell Lines Investigated BxPC-3, Panc-1, HPAF-II, AsPC-1, MiaPaca
Key Findings - Disrupted the tumor stroma and inhibited stromal cell proliferation. - Potentiated the anti-tumor effect of gemcitabine, leading to decreased tumor size and metastasis. - Downregulated the Sonic hedgehog (SHH) signaling pathway (Gli-1, SMO, PTCH1/2). - A nanoparticle formulation (PLGA-ORM) suppressed tumor growth and increased survival in a BxPC-3 xenograft model.

Based on the conducted searches, no specific preclinical studies utilizing this compound in hepatocellular carcinoma xenograft models were identified. While the therapeutic potential of this compound has been investigated in vitro using human hepatocellular carcinoma cell lines like SK-Hep-1, Hep3B, and C3A, demonstrating suppression of proliferation, migration, and invasion, corresponding in vivo xenograft data is not available in the reviewed literature.

Xenograft Models in Oncology Research

Head and Neck Cancer Models

Preclinical research indicates that this compound possesses anti-cancer properties in the context of head and neck squamous cell carcinoma (HNSCC). nih.gov In vitro studies have shown that this compound effectively inhibits the growth of various HNSCC cell lines. nih.gov The mechanism behind this inhibition involves the induction of apoptotic cell death, which is mediated through the activation of Caspase 3. nih.gov

This compound's anti-proliferative action is linked to its ability to modulate key signaling pathways. nih.govresearchgate.net Research demonstrates that it inhibits the phosphorylation of AKT, a critical protein in cell survival pathways. nih.gov This action leads to the attenuation of downstream signaling cascades, including the AKT/mTOR and STAT3 pathways. nih.gov Furthermore, this compound treatment has been observed to enhance the expression of cell cycle regulatory proteins p21 and p27. nih.govresearchgate.net The upregulation of these proteins contributes to the stalling of cell cycle progression, thereby inhibiting cell proliferation and survival, and promoting apoptosis in HNSCC cells. nih.gov The anti-proliferative effects are also attributed to the modulation of the PI3K/mTOR pathway, which inhibits the colony-forming efficiency of HNSCC cells. researchgate.netexplorationpub.com While the role of the estrogen receptor (ER) in HNSCC is still under investigation, this compound appears to exert its cytotoxic effects through both ER-dependent and independent mechanisms. nih.gov

Table 1: Preclinical Findings for this compound in Head and Neck Cancer Models

Model SystemKey Pathway(s) ModulatedObserved EffectsReference
HNSCC Cell LinesPI3K/AKT/mTORInhibition of cell proliferation; Inhibition of colony forming efficiency. nih.govresearchgate.netexplorationpub.com
HNSCC Cell LinesSTAT3 SignalingAttenuation of signaling cascade. nih.gov
HNSCC Cell LinesApoptosis PathwayInduction of apoptosis via Caspase 3 activation. nih.gov
HNSCC Cell LinesCell Cycle RegulationUpregulation of p21 and p27 proteins, leading to cell cycle arrest. nih.govresearchgate.net

Reproductive System Models

This compound's activity as a selective estrogen receptor modulator (SERM) has been extensively studied in various models of the reproductive system, where it exhibits tissue-specific effects. kup.atdrugbank.comwikipedia.org

In the context of contraception, this compound demonstrates potent anti-estrogenic activity in the uterus. nih.govwikipedia.org Its primary mechanism involves the suppression of endometrial proliferation and decidualization, which creates an asynchrony in the menstrual cycle between ovulation and the development of the uterine lining. nih.govwikipedia.org This disruption inhibits endometrial receptivity to blastocyst signals, thereby preventing embryonic implantation. drugbank.com In rat models, this effect has been linked to the induction of miR-140 and the targeting of the insulin-like growth factor 1 receptor (IGF-1R) in the uterus. mdpi.com

Regarding uterine fibroids, also known as leiomyomas, preclinical studies on other SERMs like tamoxifen (B1202) and raloxifene (B1678788) in rats have shown a reduction in myoma size. avensonline.orgavensonline.org For this compound, investigations suggest it primarily prevents the further growth of existing fibroids and significantly reduces associated menstrual blood loss by decreasing endometrial thickness. avensonline.orgavensonline.org However, a significant reduction in the actual fibroid volume has not been consistently observed in short-term studies. avensonline.orggynaecologyjournal.com

In oncology models of the reproductive system, this compound shows significant anti-cancer activity. In ovarian cancer models, it inhibits the growth of both chemotherapy-sensitive (A2780) and chemotherapy-resistant (A2780-CP, SKOV-3) cell lines. researchgate.netnih.gov The mechanism involves inducing apoptosis, arresting the cell cycle, decreasing Akt phosphorylation, and increasing the expression of cell cycle inhibitors p21 and p27. nih.gov In cervical cancer models, this compound attenuates tumorigenic properties by arresting the cell cycle at the G1-S transition and inducing apoptosis through the inhibition of PI3K and Akt phosphorylation. researchgate.net

Table 2: Preclinical Findings for this compound in Reproductive System Models

Model/TargetKey Pathway(s)/MechanismObserved EffectsReference
Endometrium (Contraception)Anti-estrogenic; Suppression of endometrial proliferation; Induction of miR-140; Targeting of IGF-1R.Inhibition of embryo implantation. nih.govdrugbank.comwikipedia.orgmdpi.com
Uterine Fibroids (Leiomyoma)Anti-estrogenic on endometrium.Prevention of tumor growth; Reduction in endometrial thickness and blood loss. avensonline.orgavensonline.orggynaecologyjournal.com
Ovarian Cancer Cells (A2780, A2780-CP, SKOV-3)Inhibition of Akt phosphorylation; Upregulation of p21/p27.Inhibition of cell growth; Induction of apoptosis; Cell cycle arrest. researchgate.netnih.gov
Cervical Cancer CellsInhibition of PI3K/Akt phosphorylation.Inhibition of tumorigenesis; Cell cycle arrest at G1-S transition; Induction of apoptosis. researchgate.net

Bone Metabolism Research Models

In preclinical models related to bone, this compound consistently demonstrates an estrogen-agonist effect, suggesting a protective role in bone metabolism. nih.govkup.atdrugbank.comwikipedia.org This activity has been particularly noted in the context of estrogen-deficiency induced bone loss. researchgate.net

In vivo studies using ovariectomized rats, a standard model for postmenopausal osteoporosis, have shown that this compound prevents bone loss. researchgate.netnih.gov It effectively inhibits the ovariectomy-induced increase in serum markers of bone turnover, such as total and bone-specific alkaline phosphatase and osteocalcin, and prevents a decrease in bone mineral density (BMD). nih.gov

The cellular mechanism for this bone-protective effect involves the inhibition of osteoclastogenesis—the formation of bone-resorbing cells called osteoclasts. researchgate.netdntb.gov.ua this compound has been found to inhibit osteoclast formation in murine macrophage cell lines (RAW264.7). dntb.gov.ua This inhibition is achieved by targeting the signaling pathways induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). dntb.gov.ua Specifically, this compound abolishes the RANKL-induced generation of reactive oxygen species (ROS). dntb.gov.uamdpi.com The suppression of ROS, in turn, prevents the activation of key MAPKs, namely ERK and JNK. dntb.gov.uamdpi.com This cascade of events ultimately affects the activation of essential transcription factors for osteoclast differentiation, such as AP-1 and NF-κB. dntb.gov.ua Additionally, this compound is reported to induce the apoptosis of osteoclasts, partly through the upregulation of Transforming growth factor-beta 3 (TGF-β3) expression in rats. researchgate.net

Table 3: Preclinical Findings for this compound in Bone Metabolism Models

Model SystemKey Pathway(s)/MechanismObserved EffectsReference
Ovariectomized RatsEstrogen-agonist activity.Prevention of bone loss; Maintained Bone Mineral Density (BMD); Inhibition of bone turnover markers. researchgate.netnih.gov
Murine Macrophage Cells (RAW264.7)Inhibition of RANKL-induced ROS generation; Suppression of ERK and JNK activation.Inhibition of osteoclast differentiation. dntb.gov.uamdpi.com
Murine Macrophage Cells (RAW264.7)Inhibition of AP-1 and NF-κB transcription factors.Suppression of osteoclastogenesis. dntb.gov.ua
Rat ModelsUpregulation of TGF-β3 expression.Induction of osteoclast apoptosis. researchgate.net

Pulmonary Hypertension Research Models

Recent preclinical investigations have explored the therapeutic potential of this compound in models of pulmonary hypertension (PH). researchgate.netnih.gov These studies suggest a protective role for the compound, primarily linked to its ability to modulate local estrogen synthesis and combat inflammation and oxidative stress within the pulmonary vasculature. researchgate.netnih.gov

In vitro experiments using human pulmonary arterial smooth muscle cells (HPASMCs) and in vivo rat models of PH induced by either hypoxia or monocrotaline (B1676716) were conducted. nih.gov The research found that hypoxic conditions led to a dysregulation of the 17β-hydroxysteroid dehydrogenase (17βHSD) enzymes, which resulted in reduced production of protective 17β-estradiol in the pulmonary artery cells. nih.gov

This compound treatment was shown to attenuate the pathological effects in both the hypoxia and monocrotaline-induced PH models. researchgate.netnih.gov A key mechanism was its ability to improve the synthesis of 17β-estradiol within the pulmonary tissue. researchgate.netnih.gov This localized estrogenic effect contributed to the alleviation of PH symptoms. Furthermore, this compound treatment led to a decrease in cardiac hypertrophy and right ventricular remodeling, which are critical complications of progressive PH. researchgate.netnih.gov The protective action of this compound is also attributed to its ability to alleviate inflammation and positively modulate the NOX4/HO1/Nrf/PPARγ/PGC-1α signaling axis, which is involved in oxidative stress and mitochondrial biogenesis. researchgate.netnih.gov

Table 4: Preclinical Findings for this compound in Pulmonary Hypertension Models

Model SystemKey Pathway(s)/MechanismObserved EffectsReference
HPASMCs and Rat Models (Hypoxia, Monocrotaline)Improved pulmonary 17β-estradiol synthesis via 17βHSD modulation.Attenuation of PH; Decreased cardiac hypertrophy and right ventricular remodeling. researchgate.netnih.gov
Rat Models (Hypoxia, Monocrotaline)Modulation of NOX4/HO1/Nrf/PPARγ/PGC-1α axis.Alleviation of inflammation and oxidative stress. researchgate.netnih.gov
Rat Models (Monocrotaline)Improvement of NOX4/HO1 axis.Positive effects on mitochondrial biogenesis. researchgate.net

Synthetic Strategies and Structural Modification Research

Medicinal Chemistry Approaches to Ormeloxifene Analogues

The quest to refine the therapeutic profile of this compound has led to the design and synthesis of a variety of analogues. These efforts are guided by a deep understanding of its structure-activity relationships.

A notable advancement in the medicinal chemistry of this compound is the synthesis of its brominated analogue, Brominated-Ormeloxifene (Br-ORM). acs.orgnih.gov The rationale behind this modification stems from molecular modeling studies suggesting that the addition of a bromine atom could enhance the binding affinity of the molecule to specific biological targets. acs.orgresearchgate.netutrgv.edunih.gov The synthesis of Br-ORM involves a multi-step process that has been adapted from previously established methods. acs.org This process includes nucleophilic addition-elimination, hydrolysis, and alkylation to yield the final brominated compound. acs.org The successful synthesis and characterization of Br-ORM, confirmed by techniques such as NMR and FTIR, have opened new avenues for investigating its biological properties. acs.orgresearchgate.netutrgv.edu Research has shown that Br-ORM can effectively inhibit tumorigenic features in cancer cells, including cell proliferation and colony-forming ability, and induce apoptosis. acs.orgresearchgate.netnih.gov

Structure-Activity Relationship (SAR) studies have been pivotal in understanding how the chemical structure of this compound and its analogues correlates with their biological activity. taylorandfrancis.com this compound belongs to the triphenylethylene (B188826) family of SERMs, and its rigid three-dimensional structure, conferred by the chroman ring, is crucial for its interaction with estrogen receptors. taylorandfrancis.com The initial development of this compound involved the synthesis of various diaryl-benzo- and naphtha-furans, indoles, and chromans to identify the optimal scaffold for post-coital contraceptive activity. imrpress.com These extensive SAR studies led to the selection of the specific trans-chroman derivative that is now known as this compound. imrpress.com Further SAR investigations have explored how modifications to the peripheral functional groups and the core structure impact its potency and tissue selectivity. researchgate.net For instance, molecular modeling studies have been employed to predict the binding energies of this compound and its analogues to target proteins, providing insights for the rational design of more potent derivatives. acs.orgresearchgate.netutrgv.edunih.gov

Development of Advanced Delivery Systems in Preclinical Context

To enhance the therapeutic efficacy and targeted delivery of this compound, researchers have been exploring advanced drug delivery systems, particularly polymeric nanoparticles. These nanoformulations aim to improve the bioavailability, stability, and cellular uptake of the drug.

Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable and biocompatible polymer, has been extensively used to encapsulate this compound. nih.govdovepress.comresearchgate.net The resulting PLGA-ormeloxifene nanoparticles (PLGA-ORM NPs) are typically prepared using techniques like nano-precipitation. nih.govnih.gov These nanoparticles generally exhibit a particle size of around 100 nm, which is considered ideal for accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.govbiotechniques.com

Another class of polymers used for this compound delivery is Pluronics, which are triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). acs.orgacs.orgnih.govcore.ac.ukmdpi.com this compound-loaded Pluronic nanoformulations (ORMNFs) have been developed using polymers like Pluronic F127 and F68. acs.orgacs.orgnih.govcore.ac.uk These self-assembling micelles can effectively encapsulate this compound within their hydrophobic core. nih.gov The characteristics of these nanoformulations are detailed in the table below.

Nanoformulation Polymer Preparation Technique Particle Size (approx.) Key Findings
PLGA-ORM NPPoly(lactic-co-glycolic acid)Nano-precipitation~100 nm nih.govnih.govEnhanced tumor accumulation via EPR effect. nih.govnih.govbiotechniques.com
ORMNFPluronic F127, Pluronic F68Solvent Evaporation~50-120 nm acs.orgnih.govImproved nanoparticle characteristics and enhanced cellular uptake. acs.orgacs.orgcore.ac.uk

A significant advantage of nanoformulations is their ability to enhance the cellular uptake of the encapsulated drug. Studies have shown that both PLGA-ORM NPs and ORMNFs exhibit enhanced internalization into cancer cells compared to free this compound. nih.govdovepress.comacs.orgacs.orgcore.ac.uk This uptake is often dose- and energy-dependent and occurs through endocytosis-mediated pathways. dovepress.comnih.govuthsc.edu Furthermore, PLGA-ORM NPs have demonstrated the ability to escape lysosomal degradation, leading to efficient release of the drug into the cytosol. nih.govnih.gov

The stability of these nanoformulations is a critical factor for their potential clinical translation. PLGA-ORM formulations have shown good stability in human serum for up to 48 hours. dovepress.comresearchgate.netnih.gov Similarly, Pluronic-based nanoformulations have demonstrated high compatibility and stability with serum albumin. acs.orgnih.govcore.ac.uk These stability studies are crucial for ensuring that the nanoparticles remain intact in the bloodstream and can effectively deliver their payload to the target site.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Systems

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the absorption and distribution profile of ormeloxifene. Following oral administration in rats, this compound is absorbed, with the maximum plasma concentration being reached at different times depending on the study. One study in adult female rats receiving a single oral dose of 12.5 mg/kg reported the maximum plasma concentration of 210 ng/ml was achieved after 12 hours. nih.gov

Investigations into the distribution of this compound reveal that it is widely distributed throughout the body tissues. psu.edu Studies in rats have shown that well-perfused organs such as the liver, lungs, and spleen tend to accumulate higher concentrations of this compound compared to less perfused organs like the pancreas and muscle. nih.gov Notably, high concentrations of the drug and its primary active metabolite are also found in the spleen, lungs, uterus, and adipose tissues. nih.gov An important observation is that the concentration of this compound in tissues is consistently higher than in plasma. nih.gov

Whole-body autoradiography studies in rats using radiolabeled levthis compound (B1675178), the l-enantiomer (B50610) of this compound, demonstrated a similar pattern of distribution. psu.edu The radioactivity was distributed throughout the body tissues, and the concentrations in the tissues increased in a dose-proportional manner. psu.edu

Table 1: this compound Distribution in Rat Tissues

Organ/Tissue Relative Concentration
Liver High
Lungs High
Spleen High
Uterus High
Adipose Tissue High
Pancreas Low
Muscle Low

This table provides a qualitative summary of this compound distribution based on preclinical findings.

Metabolism Pathways and Metabolite Identification in Preclinical Systems (e.g., 7-desmethylated this compound)

The liver is the primary site for the metabolism of this compound following oral administration. nih.gov In vivo studies in rats have identified the major active metabolite as 7-desmethylated this compound. nih.govdrugbank.comnih.gov This metabolite is formed rapidly, with its presence detected within one hour of this compound administration, and its peak concentration is typically observed between 8 to 24 hours. nih.gov

Studies comparing the parent drug and its metabolite have consistently shown that the concentration of this compound in both plasma and tissues is invariably higher than that of 7-desmethylated this compound. nih.gov The half-life of this compound and its desmethylated metabolite in adult female rats is approximately 24 hours and 36 hours, respectively. nih.gov This indicates that rats and other lower animals appear to metabolize this compound more rapidly than humans. nih.gov

Further research on levthis compound in rats has shown that the majority of the drug is excreted as norlevthis compound, which is the 7-desmethyl metabolite, after undergoing phase II metabolism to form glucuronides that are then excreted into the bile. psu.edu

Table 2: Key Metabolites of this compound in Preclinical Systems

Parent Compound Primary Metabolite Metabolic Reaction
This compound 7-desmethylated this compound Demethylation
Levthis compound Norlevthis compound Demethylation, Glucuronidation

Excretion Mechanisms in Animal Models

Preclinical studies have established that the primary route of excretion for this compound and its metabolites is through the feces. nih.govdrugbank.comnih.gov Research in rats demonstrated that after administration of radiolabeled levthis compound, the majority of the dose was recovered in the feces. psu.edu In one study, mean fecal excretion accounted for 68.5% to 64.1% of the administered dose within the first 48 hours, reaching 96.8% to 96.1% by the end of 168 hours for low and high dose groups, respectively. psu.edu In contrast, urinary excretion was minimal, accounting for approximately 1.0% of the administered dose. psu.edu

The excretion was observed to be more rapid in male rats compared to female rats at both low and high dose levels. psu.edu The predominant form excreted is the 7-desmethyl metabolite, primarily as phase II glucuronide conjugates via biliary excretion. psu.edu Unchanged drug is also excreted, mainly within the first 24 hours, accounting for about 6% to 12% of the dose. psu.edu

Table 3: Excretion of Radiolabeled Levthis compound in Rats (168 hours post-dose)

Excretion Route Percentage of Administered Dose
Feces 96.1% - 96.8%
Urine ~1.0%

Data represents combined male and female data at low (0.7 mg/kg) and high (50 mg/kg) doses. psu.edu

Preclinical Pharmacodynamic Markers and Biomarker Identification

The pharmacodynamic effects of this compound have been investigated in various preclinical models, leading to the identification of several potential biomarkers. As a selective estrogen receptor modulator (SERM), its primary mechanism involves modulating estrogen receptors in a tissue-specific manner. nih.gov

In the context of its contraceptive effect, this compound inhibits endometrial receptivity to the blastocyst, thereby preventing implantation. drugbank.comnih.gov This occurs without significantly affecting the hypothalamo-pituitary-ovarian axis, follicle maturation, or ovulation at contraceptive doses. drugbank.com However, at doses ten times the contraceptive dose, it may alter the hypothalamus-pituitary-ovarian response in rats. nih.gov

In cancer research models, this compound has demonstrated effects on several cellular pathways. In ovarian cancer cell lines, treatment with this compound led to decreased Akt phosphorylation and increased p53 phosphorylation. nih.gov It also modulated the expression and localization of cell cycle regulators such as p27, cyclin E, cyclin D1, and CDK2. nih.gov In pancreatic cancer cells, this compound treatment resulted in a decreased mitochondrial membrane potential and altered expression of apoptotic markers like PARP and Bcl-xl. acs.org For prostate cancer models, this compound was shown to inhibit oncogenic β-catenin signaling and the epithelial-to-mesenchymal transition (EMT) by affecting markers such as E-cadherin, N-cadherin, and Snail. aacrjournals.org

Studies in rats have also explored the impact of this compound on liver enzymes. It was found to inhibit aminopyrine-N-demethylase (AD), glucose-6-phosphate dehydrogenase (G-6-PDH), and glutathione-S-transferase (GST) in the liver. researchgate.net

Table 4: Potential Preclinical Pharmacodynamic Markers for this compound

Model System Marker Effect
Ovarian Cancer Cells Akt phosphorylation Decrease
Ovarian Cancer Cells p53 phosphorylation Increase
Ovarian Cancer Cells p27, Cyclin E, Cyclin D1, CDK2 Modulation of expression/localization
Pancreatic Cancer Cells Mitochondrial membrane potential Decrease
Pancreatic Cancer Cells PARP, Bcl-xl Altered expression
Prostate Cancer Cells β-catenin signaling Inhibition
Prostate Cancer Cells E-cadherin, N-cadherin, Snail Modulation (EMT inhibition)
Rat Liver Aminopyrine-N-demethylase (AD) Inhibition
Rat Liver Glucose-6-phosphate dehydrogenase (G-6-PDH) Inhibition
Rat Liver Glutathione-S-transferase (GST) Inhibition

Exploration of Novel Therapeutic Research Avenues Preclinical Focus

Anti-Cancer Research Potential (Mechanistic Studies)

Preclinical studies have highlighted the significant anti-cancer properties of ormeloxifene across a variety of cancer types, including breast, ovarian, prostate, pancreatic, cervical, and head and neck cancers. dovepress.comnih.govnih.govaacrjournals.org The anti-proliferative effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govexplorationpub.com

In the context of cancer cell signaling, this compound has been shown to modulate multiple pathways. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, it inhibits the PI3K/mTOR pathway. nih.govexplorationpub.com In prostate cancer, this compound has been found to inhibit the oncogenic β-catenin signaling pathway and the epithelial-to-mesenchymal transition (EMT) process. aacrjournals.org EMT is a process that allows cancer cells to become more motile and invasive. This compound treatment has been observed to repress proteins such as N-cadherin, Slug, Snail, and vimentin, which are key players in EMT. aacrjournals.org

Furthermore, this compound can induce apoptosis through the intrinsic pathway, which involves the mitochondria. nih.govaacrjournals.org This is evidenced by its ability to decrease the mitochondrial membrane potential. nih.govnih.govaacrjournals.org The compound also influences the expression of proteins that regulate the cell cycle, leading to an arrest in the G0/G1 or G1-S phase. nih.govexplorationpub.comresearchgate.nete-century.us This is achieved by modulating the levels of proteins like p21, p27, cyclin D1, cyclin E, and CDK2. nih.govexplorationpub.comresearchgate.net

Interestingly, in HPV-positive cervical cancer cells, this compound has been shown to decrease the expression of the viral oncoproteins E6 and E7, which in turn restores the function of tumor suppressor proteins like p53 and Rb. aacrjournals.orgresearchgate.net

Recent research has also explored the use of this compound as a chemo-sensitizing agent. acs.org In hepatocellular carcinoma models, combining this compound with the chemotherapeutic drug sorafenib (B1663141) resulted in a synergistic inhibitory effect on cancer cells. aacrjournals.org Similarly, in preclinical models of advanced prostate cancer, this compound has been shown to augment the therapeutic response to enzalutamide (B1683756) by suppressing the expression of androgen receptor splice variant 7 (AR-V7), a known resistance mechanism. aacrjournals.org

Nanoformulations of this compound have been developed to enhance its therapeutic activity and targeted delivery to tumor cells. dovepress.comacs.org These formulations have demonstrated superior anti-cancer effects in pancreatic and cervical cancer cell lines compared to free this compound. dovepress.comacs.org

Table 1: Mechanistic Anti-Cancer Effects of this compound in Preclinical Studies

Cancer Type Key Mechanistic Findings Affected Molecular Targets/Pathways
Pancreatic Cancer Induces apoptosis, reduces colony-forming ability. acs.org Decreased mitochondrial membrane potential. acs.org
Ovarian Cancer Inhibits cell growth and induces apoptosis, even in cisplatin-resistant cells. nih.gov Decreased Akt phosphorylation, increased p53 phosphorylation, modulation of p27, cyclin E, cyclin D1, and CDK2. nih.gov
Prostate Cancer Inhibits epithelial-to-mesenchymal transition (EMT), induces apoptosis, and arrests cell cycle in G0-G1 phase. aacrjournals.org Repression of N-cadherin, Slug, Snail, vimentin, MMPs; inhibition of β-catenin/TCF-4 activity; induction of pGSK3β. aacrjournals.org
Cervical Cancer Inhibits cell growth, induces apoptosis, and causes G1-S phase cell cycle arrest. dovepress.comresearchgate.nete-century.us Downregulates HPV E6/E7 oncoproteins. aacrjournals.orgresearchgate.net Decreased PI3K and Akt phosphorylation; modulation of p21, cyclin E, and Cdk2. researchgate.net Restoration of p53, Rb, and PTPN13 expression. aacrjournals.orgresearchgate.net Inhibition of Wnt/β-catenin signaling. e-century.us
Head and Neck Cancer Inhibits cell proliferation by inducing apoptosis. nih.gov Inhibition of PI3K/AKT/mTOR and STAT3 signaling pathways; induction of p21 and p27. nih.gov
Breast Cancer Induces apoptosis and G0/G1 cell cycle arrest. nih.gov Depolarization of mitochondrial membrane; enhanced expression of p21 and p27; downregulation of Cyclin-D1 and Cyclin-E. nih.gov
Hepatocellular Carcinoma Acts as a chemo-sensitizing agent with sorafenib, enhancing apoptosis and inhibiting cell proliferation, invasion, and migration. aacrjournals.org Downregulation of anti-apoptotic markers (Mcl-1, Bcl-2, Bcl-xl) and EMT markers (N-cadherin, snail, vimentin, MMPs). aacrjournals.org

Role in Reproductive Biology Research (Mechanistic Studies)

In the field of reproductive biology, this compound's mechanism of action is primarily centered on its anti-estrogenic effects on the endometrium. patsnap.compatsnap.com It disrupts the normal development of the uterine lining, making it unreceptive to embryo implantation. patsnap.comdrugbank.comnih.gov This is achieved without significantly affecting the hormonal balance of the hypothalamo-pituitary-ovarian axis, ovulation, or the development of the pre-implantation embryo. drugbank.combioscientifica.com

Studies have shown that this compound can cause a delay in the proliferation of the endometrium, leading to asynchrony between the developing embryo and the uterine environment. nih.govijrcog.org It has been observed to reduce endometrial thickness and the density of pinopodes, which are structures on the surface of the endometrium that are crucial for implantation. nih.gov Additionally, this compound has been found to increase the expression of epithelial estrogen and progesterone (B1679170) receptors, further contributing to the asynchronous state of the endometrium. nih.gov It also appears to accelerate the transport of the fertilized egg through the fallopian tubes. wikipedia.org

Investigation in Bone Health Research (Mechanistic Studies)

This compound exhibits estrogenic effects in bone tissue, suggesting its potential for maintaining bone density. patsnap.comimpactfactor.org Preclinical research has focused on its role in modulating the activity of bone cells, particularly osteoclasts, which are responsible for bone resorption.

In vitro studies using murine macrophage cell lines have demonstrated that this compound inhibits the formation of osteoclasts induced by RANKL (Receptor Activator of Nuclear Factor κB Ligand), a key signaling molecule in osteoclast differentiation. bioscientifica.comdntb.gov.uasigmaaldrich.com The mechanism behind this inhibition involves the suppression of RANKL-induced reactive oxygen species (ROS) generation. bioscientifica.comdntb.gov.uasigmaaldrich.com This reduction in ROS, in turn, attenuates the activation of key signaling pathways, including the ERK and JNK MAPKs (mitogen-activated protein kinases). bioscientifica.comdntb.gov.uasigmaaldrich.com

By inhibiting these signaling cascades, this compound ultimately suppresses the activation of crucial transcription factors like AP-1 and NF-κB, which are essential for osteoclastogenesis. bioscientifica.comdntb.gov.uasigmaaldrich.com This bone-protective effect has also been observed in studies where this compound was shown to cause apoptosis of osteoclasts. ncats.io Furthermore, some research suggests that this compound may also have a bone anabolic effect by stimulating the differentiation of osteoblasts, the cells responsible for bone formation, through the JNK and ERK/STAT signaling pathways. nih.gov

Table 2: Mechanistic Effects of this compound on Bone Cells in Preclinical Studies

Cell Type Effect of this compound Key Mechanistic Findings
Osteoclasts Inhibits differentiation and formation. bioscientifica.comdntb.gov.uasigmaaldrich.com Induces apoptosis. ncats.io Suppresses RANKL-induced ROS generation; inhibits ERK and JNK MAPK pathways; suppresses activation of AP-1 and NF-κB transcription factors. bioscientifica.comdntb.gov.uasigmaaldrich.com
Osteoblasts Stimulates differentiation. nih.gov Upregulates STAT3 phosphorylation; activates JNK and ERK/STAT signaling pathways. nih.gov

Emerging Research in Non-Oncological Conditions (e.g., Pulmonary Hypertension)

Emerging preclinical research has begun to explore the therapeutic potential of this compound in non-oncological conditions such as pulmonary hypertension (PH). In a study investigating its effects on hypoxia and monocrotaline-induced proliferation of pulmonary vascular cells, this compound was found to mitigate this proliferation and reverse vascular remodeling. researchgate.net This suggests a potential therapeutic role for this compound in managing the vascular changes associated with PH.

Theoretical Basis for Cardioprotective Effects

The theoretical basis for the cardioprotective effects of this compound stems from its classification as a SERM. Estrogen is known to have protective effects on the cardiovascular system, and as a SERM, this compound can mimic some of these beneficial actions. adorshea.in Preclinical studies have suggested that this compound may have a positive impact on lipid profiles by reducing low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol. ontosight.ai These potential effects on lipid metabolism form part of the theoretical framework for its cardioprotective potential, although this area requires more extensive investigation. adorshea.in

Research Methodologies and Analytical Techniques

Cell-Based Assays

Viability and Proliferation Assays (e.g., MTS, MTT)

The impact of ormeloxifene on the viability and proliferation of cancer cells is a primary focus of in vitro research. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are foundational in quantifying these effects. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. sigmaaldrich.comnih.govpromega.com In living cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) into a colored formazan (B1609692) product. sigmaaldrich.comabcam.com The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells. promega.comabcam.com

Research has shown that this compound treatment leads to a dose-dependent decrease in cell viability in various cancer cell lines. For instance, in ovarian cancer cell lines like PA-1 and OVCAR-3, this compound demonstrated mean IC50 values (the concentration required to inhibit the growth of 50% of cells) of approximately 7.5 µmol/L and 18.8 µmol/L, respectively. nih.gov Similarly, in prostate cancer cells PC3 and DU145, the IC50 values were reported to be 22 and 17 mmol/L, respectively. researchgate.net The xCELLigence system, which measures changes in electrical impedance to monitor cell growth in real-time, has corroborated these findings by showing a significant reduction in the baseline cell index of pancreatic ductal adenocarcinoma (PDAC) cells upon this compound treatment. nih.govresearchgate.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value
PA-1 Ovarian Cancer ~7.5 µmol/L nih.gov
OVCAR-3 Ovarian Cancer ~18.8 µmol/L nih.gov
PC3 Prostate Cancer 22 mmol/L researchgate.net

Functional Assays (e.g., Colony Formation, Wound Healing, Boyden Chamber, Matrigel Invasion, xCELLigence)

To understand the functional consequences of this compound treatment beyond simple viability, a suite of assays is employed to assess tumorigenic properties like clonogenicity, migration, and invasion.

Colony Formation Assay: This assay evaluates the ability of a single cell to grow into a colony. This compound has been shown to inhibit the clonogenic potential of prostate cancer cells (PC3 and DU145) and pancreatic ductal adenocarcinoma (PDAC) cells, as evidenced by a reduced number of colonies after treatment. nih.govnih.govaacrjournals.org

Wound Healing Assay: This method assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer. The rate at which cells migrate to close the gap is monitored. Studies have demonstrated that this compound inhibits the migratory ability of PDAC cells. nih.govresearchgate.net

Boyden Chamber Assay: This assay, also known as a chemoinvasion or transmigration assay, is used to measure cell migration and invasion. nih.govaacrjournals.org Cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. aacrjournals.org this compound treatment has been found to effectively inhibit the migration of prostate cancer cells (PC3 and C4-2). nih.gov

Matrigel Invasion Assay: This is a modification of the Boyden chamber assay where the membrane is coated with Matrigel, a basement membrane extract. nih.govaacrjournals.org This assay specifically assesses the invasive potential of cancer cells, which must degrade the Matrigel to migrate. This compound has been shown to inhibit the invasion of PDAC and prostate cancer cells. nih.govnih.gov

xCELLigence System: This real-time cell analysis system provides dynamic monitoring of cell migration and invasion by measuring impedance changes as cells move across microelectrodes embedded in a membrane. nih.govbiospx.com This technology has confirmed the inhibitory effects of this compound on the migration and invasion of both pancreatic and prostate cancer cells. nih.govnih.govaacrjournals.org

Table 2: Effect of this compound on Functional Assays

Assay Cancer Type Observed Effect
Colony Formation Prostate, Pancreatic Inhibition of colony formation nih.govnih.gov
Wound Healing Pancreatic Inhibition of cell migration nih.gov
Boyden Chamber Prostate Inhibition of cell migration nih.gov
Matrigel Invasion Pancreatic, Prostate Inhibition of cell invasion nih.govnih.gov

Apoptosis and Cell Cycle Analysis (e.g., Annexin-V Staining, Flow Cytometry)

To elucidate the mechanisms behind the reduced cell viability, researchers investigate this compound's impact on apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Analysis: Annexin V staining is a common method to detect early-stage apoptosis. explorationpub.comnih.gov In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) flips from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. nih.gov Propidium (B1200493) iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative). nih.gov Flow cytometry analysis of cervical cancer cells (Caski and SiHa) and triple-negative breast cancer cells treated with this compound showed an increased population of Annexin V-positive cells, indicating the induction of apoptosis. explorationpub.comresearchgate.net

Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution. Cells are stained with a fluorescent dye like propidium iodide (PI) that binds to DNA, and the fluorescence intensity, which corresponds to DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). In cervical cancer cells, this compound treatment caused an arrest at the G1-S transition phase of the cell cycle. researchgate.net

Molecular Biology and Biochemistry Techniques

Western Blotting and Immunofluorescence for Protein Expression

These techniques are crucial for investigating the molecular pathways affected by this compound.

Western Blotting: This technique allows for the detection and quantification of specific proteins in a cell lysate. aacrjournals.org Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. aacrjournals.org Western blot analyses have been instrumental in revealing that this compound can:

Decrease the expression of nuclear β-catenin while increasing its cytoplasmic levels in prostate cancer cells. researchgate.netaacrjournals.org

Increase the levels of phosphorylated (activated) GSK3β in DU145 prostate cancer cells. aacrjournals.org

Inhibit the expression of matrix metalloproteinases MMP2 and MMP3. aacrjournals.org

Modulate proteins involved in the unfolded protein response (UPR) and autophagy, such as GRP78, PERK, and LC3, in ovarian cancer cells. nih.gov

Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. azurebiosystems.comlicorbio.com It provides spatial context that is lost in Western blotting. azurebiosystems.com Confocal microscopy of prostate cancer cells treated with this compound has confirmed the altered localization of β-catenin. researchgate.net In ovarian cancer cells, immunofluorescence has been used to visualize an increase in LC3 puncta, which are indicative of autophagosome formation. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative PCR, also known as real-time PCR (RT-qPCR), is a highly sensitive technique used to measure the expression levels of specific genes. thermofisher.combiorxiv.org It works by amplifying a target DNA sequence and monitoring the amplification in real-time using fluorescent dyes. merckmillipore.com The process typically involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then used as the template for qPCR. thermofisher.com The accuracy of qPCR results heavily relies on the normalization of data to stable reference genes (housekeeping genes). nih.gov This technique is essential for understanding how this compound may regulate cellular processes at the level of gene transcription. While the provided sources extensively detail the use of other molecular techniques, they confirm that qPCR is a standard and powerful tool for evaluating gene expression changes induced by a compound like this compound. nih.govnih.gov

Table 3: List of Compounds

Compound Name
This compound
Gemcitabine
GDC-0449 (Vismodegib)
Cycloheximide
3-Methyladenine (3-MA)
N-acetylcysteine (NAC)
Tiron
4-Phenylbutyric acid (4-PBA)
Lithium chloride (LiCl)
Tamoxifen (B1202)
Adriamycin
Plumbagin
Honokiol
Etoposide (ETO)
Tetramethylrhodamine, ethyl ester (TMRE)
7-Aminoactinomycin D (7AAD)
Propidium Iodide (PI)
Dichlorodihydrofluorescein diacetate (DCFH-DA)
Monodansylcadaverine (MDC)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS)
Phenazine ethosulfate (PES)
XTT
WST-1
BrdU
EdU
Calcein-AM
Hoechst 33342
Crystal Violet
Haematoxylin
Methanol (B129727)
Isopropanol

Proteomic and Metabolomic Approaches (e.g., 2-D Gel Electrophoresis, Mass Spectrometry)

Proteomic and metabolomic studies have provided significant insights into the cellular and systemic effects of this compound.

2-D Gel Electrophoresis: Two-dimensional gel electrophoresis (2-DE) has been employed to investigate the effects of this compound on the protein expression profiles of cancer cells. In a study on chronic myeloid leukemia (CML) cells (K562), 2-DE analysis revealed that this compound treatment led to differential expression of numerous proteins. nih.gov Specifically, the study identified that approximately 57% of these proteins were involved in apoptosis and 30% were related to cell cycle regulation pathways. nih.gov This proteomic approach was crucial in demonstrating that this compound induces G0-G1 growth arrest and apoptosis in these cells. nih.gov

Mass Spectrometry: Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), has been a key technique for the quantitative analysis of this compound and its metabolites in biological samples. sigmaaldrich.comnih.gov A rapid and sensitive LC-MS/MS method was developed for the simultaneous quantification of this compound and its active metabolite, 7-desmethyl this compound, in rat and human plasma. sigmaaldrich.comnih.gov This method demonstrated high precision and accuracy, with a short run time, making it suitable for pharmacokinetic studies. sigmaaldrich.comnih.gov

Metabolomic Analysis: Metabolomic approaches have been used to study the broader metabolic changes induced by this compound. In a study comparing the long-term effects of hormonal and non-hormonal (this compound) contraceptives in rats, metabolomics was used to analyze changes in metabolites in bone and serum. frontiersin.org This research aimed to understand the potential impact of this compound on bone health by identifying altered metabolic pathways. frontiersin.org

Computational Chemistry and Molecular Modeling

Computational techniques have been pivotal in predicting and analyzing the molecular interactions of this compound with its biological targets.

Molecular docking simulations have been extensively used to predict the binding orientation and affinity of this compound to various protein targets. These studies have provided valuable insights into the molecular basis of its pharmacological activities.

β-catenin and GSK3β: Docking studies have shown that this compound can proficiently dock with β-catenin and Glycogen Synthase Kinase 3 Beta (GSK3β). nih.govaacrjournals.orgscispace.com The analysis revealed that this compound binds strongly to key amino acid residues in the active sites of these proteins, such as ARG: 469 and ARG: 612 in β-catenin, and LYS: 85 and ARG: 96 in GSK3β. aacrjournals.org These interactions are thought to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. aacrjournals.org

Brominated-Ormeloxifene (Br-ORM): Molecular modeling of a brominated analog of this compound (Br-ORM) suggested a more effective binding to the active site of β-catenin with a lower energy (-7.6 kcal/mol) compared to the parent this compound. researchgate.netacs.orgacs.orgnih.gov

Metastasis Associated Protein 1 (MTA1): In-silico docking studies identified potential binding sites for this compound on MTA1, a protein associated with cancer metastasis. aacrjournals.org The best binding score was observed at serine 270. aacrjournals.org

Table of Molecular Docking Findings for this compound:

Target ProteinKey Interacting ResiduesSignificanceReference
β-cateninARG: 469, ARG: 612Inhibition of WNT/β-catenin signaling aacrjournals.org
GSK3βLYS: 85, ARG: 96Inhibition of WNT/β-catenin signaling aacrjournals.org
MTA1Serine 270Inhibition of metastasis aacrjournals.org

Computational methods are also used to predict the three-dimensional structure of this compound and analyze its interactions with target proteins in detail. These analyses help in understanding the nature of the binding, including hydrogen bonds, hydrophobic interactions, and π-π interactions. aacrjournals.org The predicted interactions from these studies correlate well with the observed biological activities, providing a rational basis for its mechanism of action. researchgate.netacs.orgnih.gov

Spectroscopic and Chromatographic Methods for Characterization

A variety of spectroscopic and chromatographic techniques are fundamental for the chemical characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule. NMR was used to characterize a synthesized brominated analogue of this compound (Br-ORM), confirming its chemical structure. researchgate.netacs.orgnih.govnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of its chemical bonds. youtube.comgsconlinepress.com

FTIR analysis has been used to confirm the presence of this compound in nanoformulations, such as those made with poly(lactic-co-glycolic acid) (PLGA). nih.govnih.gov The FTIR spectrum of this compound-loaded nanoparticles shows characteristic peaks of the drug, confirming its successful encapsulation. nih.gov For instance, in PLGA nanoformulations, intense peaks around 1741 cm⁻¹, 1181 cm⁻¹, and 1010 cm⁻¹ are attributed to C=O stretching of the ester, C-O stretching of the ester, and glycosidic stretch vibrations from the polymer, respectively. nih.gov The presence of this compound within the polymer matrix is confirmed by the analysis of the combined spectrum. nih.govacs.org The synthesis of a brominated derivative of this compound was also characterized using FTIR. researchgate.netacs.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the elemental and isotopic composition of molecules with high accuracy and precision. sigmaaldrich.com This capability allows for the confident identification of unknown compounds and the quantification of substances at low levels. In the context of this compound analysis, while direct studies explicitly titled "High-Resolution Mass Spectrometry of this compound" are not prevalent in the reviewed literature, the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a closely related and often high-resolution technique, has been extensively documented for its quantitative analysis and metabolism studies. nih.govsigmaaldrich.com

LC-MS/MS methods provide the high selectivity and sensitivity required for determining the concentration of this compound and its metabolites in biological matrices like plasma. nih.govsigmaaldrich.com For instance, a rapid and sensitive LC-MS/MS method was developed for the simultaneous quantification of this compound and its primary active metabolite, 7-desmethyl this compound, in rat plasma. nih.govsigmaaldrich.compsu.edu This method utilized a Discovery HS C-18 column for chromatographic separation and an MS/MS system for detection, achieving a linear concentration range of 0.78-100 ng/mL for both analytes. nih.govpsu.edu

In metabolism studies of Levthis compound (B1675178), the l-enantiomer (B50610) of this compound, mass spectrometry was crucial for metabolite identification in bile, urine, and plasma samples from rats. researchgate.net The mass spectrometer was operated to scan a mass range of m/z 100 to 700, and tandem mass spectrometry (product ion scan) was employed to elucidate the fragmentation patterns of the metabolites, aiding in their structural characterization. researchgate.net These applications highlight the utility of mass spectrometry in providing detailed molecular information, a key feature of HR-MS, which is essential for pharmacokinetic and metabolism studies of this compound. sigmaaldrich.comresearchgate.net

Spectrophotometric Absorption Methods

Spectrophotometric methods are widely used for the quantitative analysis of compounds by measuring their absorption of light at specific wavelengths. For this compound hydrochloride, simple and sensitive UV spectrophotometric methods have been developed for its estimation in bulk and pharmaceutical dosage forms. drugbank.comresearchgate.netjopcr.com

These methods are typically based on measuring the absorbance of this compound in a specific solvent at its wavelength of maximum absorption (λmax). drugbank.comresearchgate.net A common approach involves using methanol as the solvent, where this compound hydrochloride exhibits a distinct absorption maximum at 281 nm. sigmaaldrich.comdrugbank.comresearchgate.net The method's validity is established through statistical analysis and recovery studies, ensuring its accuracy and precision. drugbank.comresearchgate.net Key validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) have been determined to confirm the sensitivity of the assay. drugbank.comresearchgate.net For example, one method reported an LOD of 0.4 μg/ml and an LOQ of 1.2 μg/ml. researchgate.net

Spectrophotometry is also applied in biological assays. In a study involving this compound-loaded nanoparticles, a microplate spectrophotometer was used to measure absorbance at 490 nm to determine cell proliferation via an MTS assay. mdpi.com Another application involved assessing the stability of these nanoparticles in human serum by measuring absorbance changes over time, as aggregation of nanoparticles incompatible with serum leads to higher absorbance values. mdpi.com

ParameterValue/DescriptionSource(s)
Technique UV-Visible Spectrophotometry drugbank.com, researchgate.net
Analyte This compound Hydrochloride drugbank.com, researchgate.net
Solvent Methanol drugbank.com, researchgate.net
λmax (Wavelength of Maximum Absorption) 281 nm sigmaaldrich.com, drugbank.com, researchgate.net
Limit of Detection (LOD) 0.4 μg/ml researchgate.net
Limit of Quantification (LOQ) 1.2 μg/ml researchgate.net
Correlation Coefficient (r²) 0.9999 researchgate.net

Preclinical Animal Study Protocols

Preclinical in vivo studies are a mandatory component of drug development, providing essential safety and efficacy data from animal models before a new drug candidate can be approved for human trials. sierrajournals.com These studies are guided by strict regulatory guidelines and ethical considerations, such as the 3Rs Principle (Replacement, Reduction, and Refinement). sierrajournals.com Protocols for such studies are increasingly standardized to ensure robustness and reproducibility. Frameworks like the Systematic Review Protocol for Animal Intervention Studies (SYRCLE) and reporting standards like the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are implemented to improve the quality and transparency of preclinical animal research.

Preclinical studies on this compound have been conducted in various animal models, primarily rats and rabbits, to investigate its tissue-specific effects, which are characteristic of a Selective Estrogen Receptor Modulator (SERM). researchgate.net These studies are designed to evaluate the compound's pharmacological profile, including its effects on the uterus, breast tissue, bone, and lipid metabolism. psu.edu

Uterine and Breast Tissue Effects: In animal models, this compound consistently demonstrates anti-estrogenic effects in the uterus and breast. psu.eduresearchgate.net Studies in rats show that it antagonizes the effect of estrogen on uterine and breast tissue. psu.edu This action involves disrupting the endometrial lining, making it unsuitable for implantation, which forms the basis of its contraceptive effect. researchgate.net In ovariectomized rats, a model for postmenopause, this compound did not show a stimulatory effect on the uterine epithelium, and it has been shown to reduce endometrial thickness. psu.edu Its anti-proliferative effect has also been observed in breast tissue, where it acts as an estrogen antagonist. researchgate.net

Animal ModelTissueObserved EffectFindingSource(s)
RatsUterusAnti-estrogenicAntagonizes estrogen effects, disrupts endometrial lining, reduces endometrial thickness. researchgate.net, psu.edu,
RatsBreastAnti-estrogenicAntagonizes estrogen effects, suppresses proliferation of ductolobular tissue. researchgate.net, psu.edu,

Bone Health Effects: In contrast to its effects on the uterus and breast, this compound exhibits estrogen-agonist activity in bone tissue. psu.eduresearchgate.net Preclinical studies in ovariectomized female rats, a common model for studying post-menopausal osteoporosis, have shown that this compound prevents bone loss and inhibits bone resorption. In one study, treatment of ovariectomized Sprague-Dawley rats with this compound prevented the decrease in bone mineral density (BMD) of the femur and tibia. It also inhibited the ovariectomy-induced increase in biochemical markers of bone turnover, such as serum alkaline phosphatase and osteocalcin. However, a long-term study in pubertal rats noted that an initial gain in bone mass was lost after seven months of treatment, suggesting that the effects may vary with the duration of administration and the age of the animal model.

Animal ModelParameterObserved EffectFindingSource(s)
Ovariectomized RatsBone Mineral Density (BMD)Estrogenic (Agonist)Prevents ovariectomy-induced decrease in BMD of femur and tibia.,
Ovariectomized RatsBone Turnover MarkersEstrogenic (Agonist)Inhibited increase in serum alkaline phosphatase and osteocalcin.
Chick/Rat Fetal BonesBone ResorptionAnti-resorptiveInhibited parathyroid hormone (PTH)-induced bone resorption in vitro.,
Pubertal RatsBone MassBiphasicIncreased bone mass after 3 months, but the gain was lost after 7 months.

Lipid Profile Effects: Preclinical studies also suggest a beneficial effect of this compound on the lipid profile. psu.edu In ovariectomized adult female rabbits, a model used to study hypercholesterolemia, this compound administration for four days inhibited the ovariectomy-induced increase in serum total cholesterol by 40%-70%. This cholesterol-lowering effect is a favorable characteristic for a SERM, particularly for potential use in postmenopausal women. psu.edu

Animal ModelParameterObserved EffectFindingSource(s)
Ovariectomized RabbitsSerum Total CholesterolHypolipidemicInhibited increase in serum total cholesterol by 40-70%.

Future Directions and Unexplored Research Hypotheses

Elucidation of Non-Steroidal Receptor Interactions Beyond Current Knowledge

While Ormeloxifene is defined by its interaction with estrogen receptors (ERs), its diverse biological activities suggest it may engage with other cellular targets. nih.govdrugbank.com Identifying these non-canonical interactions is essential for a complete pharmacological profile.

Hypotheses for future exploration include:

Wnt/β-catenin Signaling: Molecular modeling studies have suggested that this compound and its brominated analogue can dock with β-catenin, a key component of the Wnt signaling pathway. acs.orgnih.gov This pathway is frequently dysregulated in cancer. nih.gov Further research has shown that this compound can suppress prostate and cervical cancer cell proliferation by inhibiting Wnt/β-catenin signaling. nih.gove-century.us

Sonic Hedgehog (SHH) Pathway: In pancreatic cancer models, this compound has been shown to inhibit the SHH signaling pathway, which is involved in the development of desmoplasia (dense connective tissue) that can shield tumors from chemotherapy. aacrjournals.orgoncoscience.us This suggests interactions beyond classic hormone receptors.

p53-MDM2/MDMX Interaction: Molecular docking studies have identified this compound as a potential dual inhibitor of the p53-MDM2/MDMX interaction, which is a critical regulator of the tumor suppressor p53. researchgate.netresearchgate.net

Development of Advanced Preclinical Models for Specific Disease Research

To enhance the translational relevance of preclinical findings, it is crucial to move beyond traditional two-dimensional cell cultures. Advanced models that better mimic human disease are needed to test this compound's efficacy. frontiersin.org

Key advanced models for future this compound research:

Patient-Derived Xenografts (PDXs): PDX models, created by implanting a patient's tumor tissue into an immunodeficient mouse, preserve the original tumor's architecture and heterogeneity. nih.govnih.gov These models have been used to show this compound's ability to reduce prostate cancer tumor growth and inhibit pancreatic desmoplasia. nih.govoncoscience.us They are considered more predictive of clinical response than conventional cell-line-derived xenografts. mdpi.com

Patient-Derived Organoids (PDOs): These are 3D cultures grown from patient tumor cells that can recapitulate the biological behavior and treatment response of the original tumor in an in vitro setting. nih.govvhio.net PDOs offer a cost-effective and high-throughput platform for screening this compound alone or in combination with other drugs, helping to predict patient-specific responses. mdpi.comvhio.net

Humanized Mouse Models: For investigating the interplay between this compound and the immune system, particularly in combination with immunotherapies, xenograft models with co-engrafted human immune cells would be invaluable.

Combinatorial Research Strategies with Other Therapeutic Agents in Preclinical Settings

Combining this compound with other therapeutic agents could produce synergistic effects, enhance efficacy, and overcome drug resistance. nih.gov Preclinical studies have already shown promise for several combinations.

Combination AgentDisease ModelKey Preclinical FindingReference
GemcitabinePancreatic Ductal Adenocarcinoma (PDAC) XenograftCombination was more efficacious than either drug alone, potentiating the antitumorigenic effect by 75%. It also depleted tumor-associated stroma. aacrjournals.orgoncoscience.us
Glycine SoyaDMBA-induced Mammary Tumors (Mouse)Combination produced a 98.6% tumor regression. nih.gov
CisplatinOvarian Cancer Cell LinesThis compound was shown to inhibit cell growth and induce apoptosis in ovarian cancer cell lines, including those resistant to cisplatin. nih.gov
Sertraline and PlumbaginTriple-Negative Breast Cancer Cell Line (MDA-MB-231)The novel combination with this compound showed potential as a chemotherapeutic intervention. researchgate.net

Future research should expand on these findings, exploring combinations with a wider range of targeted therapies and immunotherapies to identify novel, effective treatment regimens for recalcitrant cancers. nih.gov

Predictive Biomarker Discovery for Mechanistic Response to this compound

To advance personalized medicine, identifying biomarkers that can predict a patient's response to this compound is crucial. mdpi.com Such markers would allow for the selection of patients most likely to benefit, optimizing therapeutic outcomes.

Potential areas for biomarker discovery include:

Genomic and Transcriptomic Markers: Analysis of tumor DNA and RNA could identify mutations (e.g., in PIK3CA or ESR1) or gene expression signatures (e.g., luminal B status in breast cancer) that correlate with sensitivity or resistance. nih.gov While not yet studied for this compound, these have been key for other endocrine therapies.

Proteomic Markers: Examining protein expression levels could reveal predictive markers. For example, in prostate cancer models, this compound treatment led to a marked decrease in nuclear Proliferating Cell Nuclear Antigen (PCNA) staining, indicating reduced proliferation. nih.gov The expression of proteins like Ki-67, a marker of proliferation, could also be evaluated as a predictive biomarker. nih.gov

Metabolomic Markers: Profiling serum metabolites has emerged as a method to find predictors of treatment response. frontiersin.org A future approach could be to identify a panel of metabolites, such as specific amino acids or lipids, whose levels in a patient's serum before or during treatment correlate with clinical outcomes from this compound therapy.

Biomarker CategoryPotential Candidate(s) for InvestigationRationale
GenomicESR1, PIK3CA, PTEN mutationsThese genes are part of pathways known to be involved in response and resistance to endocrine therapies. nih.gov
TranscriptomicGene expression signatures (e.g., Luminal A/B), miRNA profiles (e.g., miR-132)Can classify tumors into subtypes with different sensitivities and identify regulatory molecules affected by the drug. aacrjournals.orgnih.gov
ProteomicKi-67, PCNA, β-catenin, E-cadherin expressionProtein levels can directly reflect the mechanistic impact of the drug on cell proliferation and signaling pathways. nih.govnih.govnih.gov
MetabolomicSerum amino acids, lipids, purines (e.g., hypoxanthine)Metabolic state can influence and reflect response to therapy; identifying a predictive serum panel is a non-invasive approach. frontiersin.org

The discovery and validation of such biomarkers will be instrumental in tailoring this compound therapy to the individual patient.

Q & A

Q. What molecular mechanisms underlie ormeloxifene’s anti-cancer activity?

this compound induces apoptosis via mitochondrial pathways by depolarizing membrane potential and activating caspases (e.g., Caspase-3, Caspase-9) . It also arrests the cell cycle at the G0/G1 phase by upregulating p21 and p27 while downregulating cyclins (e.g., Cyclin D1, Cyclin E) . Additionally, it modulates β-catenin signaling and inhibits epithelial-to-mesenchymal transition (EMT) in prostate cancer .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential?

this compound has a long serum half-life, favorable bioavailability, and stability under normal storage conditions. Its poor water solubility necessitates formulation strategies like solid dispersions with β-cyclodextrin or PEG 6000 to enhance dissolution . Preclinical studies report chronic administration without severe toxicity, supporting its repurposing potential .

Q. What experimental models are validated for studying this compound’s efficacy?

In vitro: ER+ (MCF-7) and ER− (MDA-MB231) breast cancer cells, HPV+ cervical cancer (Caski, SiHa), and prostate cancer (PC-3, DU145) cell lines . In vivo: Xenograft models (e.g., pancreatic, prostate cancer) with intraperitoneal dosing (250 µg/mouse, 3× weekly) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across cancer types be reconciled?

Differential responses arise from tumor-specific pathways. For example:

  • Breast Cancer : Higher efficacy in ER+ vs. ER− cells due to p21 activation independent of p53 status .
  • Cervical Cancer : Downregulation of HPV E6/E7 oncoproteins restores p53/Rb tumor suppressors .
  • Pancreatic Cancer : Stromal desmoplasia inhibition via Sonic Hedgehog (SHH) pathway suppression enhances gemcitabine sensitivity . Methodological Recommendation: Use pathway-specific inhibitors (e.g., SHH inhibitors) in co-treatment studies to isolate mechanisms .

Q. What experimental designs optimize this compound’s delivery for metastatic cancers?

  • Nanocarriers : Pluronic polymer-based nanoparticles improve intracellular uptake and tumor targeting .
  • Combination Therapy : Synergy with gemcitabine in pancreatic cancer requires sequential dosing (this compound first to deplete stroma) .
  • Dosage Regimen : Preclinical models suggest intermittent dosing (e.g., 3× weekly) balances efficacy and toxicity .

Q. How can researchers address variability in clinical trial outcomes for this compound?

Early trials in breast cancer showed 38.5% response rates, with better outcomes in post-menopausal patients and non-visceral metastases . To reduce variability:

  • Stratification : Group patients by menopausal status, metastasis type, and HPV status (for cervical cancer).
  • Biomarker Integration : Monitor p21, caspase activation, and HPV E6/E7 levels as pharmacodynamic markers .

Methodological Guidelines

  • Contradiction Analysis : Use pathway enrichment analysis (e.g., KEGG) to identify context-dependent mechanisms .
  • Formulation Optimization : Compare kneading vs. solvent evaporation methods for solid dispersions using DSC and XRD .
  • Translational Challenges : Prioritize xenograft models with stromal components (e.g., pancreatic cancer) to mimic clinical resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.